molecular formula C11H11N3O6S B1667843 BCI-137 CAS No. 112170-24-8

BCI-137

Cat. No.: B1667843
CAS No.: 112170-24-8
M. Wt: 313.29 g/mol
InChI Key: VMSRTLYZOWBBFW-UHFFFAOYSA-N
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Description

BCI-137 is a complex organic compound with the molecular formula C11H11N3O6S. It is known for its unique structure, which includes a quinoxaline ring system and a sulfonamide group. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Mechanism of Action

While the specific mechanism of action for this compound is not available, it’s worth noting that similar compounds have been found to interact with the microRNA (miRNA) binding domain of Argonaute-2 (Ago2) .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BCI-137 typically involves multiple steps. One common method starts with the preparation of the quinoxaline ring system, followed by the introduction of the sulfonamide group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

BCI-137 can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the quinoxaline ring or the sulfonamide group.

    Reduction: Reduction reactions can lead to the formation of different derivatives with altered biological activity.

    Substitution: Substitution reactions can occur at the sulfonamide group or the quinoxaline ring, leading to a variety of functionalized products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as

Properties

IUPAC Name

2-[(2,3-dioxo-1,4-dihydroquinoxalin-6-yl)sulfonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O6S/c1-5(11(17)18)14-21(19,20)6-2-3-7-8(4-6)13-10(16)9(15)12-7/h2-5,14H,1H3,(H,12,15)(H,13,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSRTLYZOWBBFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)NC(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401331121
Record name 2-[(2,3-dioxo-1,4-dihydroquinoxalin-6-yl)sulfonylamino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24790222
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

112170-24-8
Record name 2-[(2,3-dioxo-1,4-dihydroquinoxalin-6-yl)sulfonylamino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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